5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Physicochemical profiling Chromatography method development Pre-formulation

5-Propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a sulfur- and nitrogen-containing seven-membered heterocyclic compound belonging to the 1,4-benzothiazepine class. Its structure features a benzothiazepine core with a 1,1-dioxide sulfone group and an N5-propyl substituent, yielding a molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol.

Molecular Formula C12H15NO3S
Molecular Weight 253.32
CAS No. 863451-45-0
Cat. No. B2477128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
CAS863451-45-0
Molecular FormulaC12H15NO3S
Molecular Weight253.32
Structural Identifiers
SMILESCCCN1C(=O)CCS(=O)(=O)C2=CC=CC=C21
InChIInChI=1S/C12H15NO3S/c1-2-8-13-10-5-3-4-6-11(10)17(15,16)9-7-12(13)14/h3-6H,2,7-9H2,1H3
InChIKeyMERHYPLHGBOZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS 863451-45-0): A Core Benzothiazepine Scaffold for Medicinal Chemistry Procurement


5-Propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a sulfur- and nitrogen-containing seven-membered heterocyclic compound belonging to the 1,4-benzothiazepine class [1]. Its structure features a benzothiazepine core with a 1,1-dioxide sulfone group and an N5-propyl substituent, yielding a molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol [1]. This scaffold serves as a versatile intermediate for constructing biologically active benzothiazepine analogs, including those targeting cardiovascular and central nervous system pathways [2].

Why N5-Alkyl Chain Length Cannot Be Arbitrarily Substituted in 5-Alkyl-1,4-Benzothiazepine 1,1-Dioxide Scaffolds


The N5-alkyl substituent directly controls the lipophilicity, electronic character, and steric environment of the benzothiazepine core, which in turn governs pharmacokinetic behavior, target binding, and synthetic reactivity. Replacing the n-propyl group with a methyl or ethyl chain alters the molecule's predicted logP, boiling point, and pKa, potentially compromising its utility as a CNS-penetrant scaffold or as a building block in multi-step syntheses where specific volatility and solubility profiles are required [1]. The quantitative evidence below demonstrates that the 5-propyl derivative occupies a distinct physicochemical space relative to its closest homologs, making direct generic substitution unreliable for research and development purposes.

Quantitative Differentiation of 5-Propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide Against Closest Analogs


Predicted Boiling Point, Density, and pKa: 5-Propyl vs. 5-Methyl Homolog

The 5-propyl derivative exhibits a predicted boiling point of 527.4 ± 50.0 °C and density of 1.252 ± 0.06 g/cm³ [1]. In contrast, the 5-methyl analog (CAS 75620-24-5, molecular weight 193.27 g/mol) possesses a substantially lower molecular weight , which class-level inference suggests a significantly lower boiling point and reduced density. The predicted pKa of -2.38 ± 0.20 for the 5-propyl compound [1] indicates a very weakly basic sulfone environment that can influence solubility and salt formation strategies during synthesis and purification.

Physicochemical profiling Chromatography method development Pre-formulation

Molecular Weight Advantage Over 2-Aryl Substituted 5-Propyl Derivatives for Fragment-Based Screening

The target compound (MW 253.32) is substantially lighter than its 2-(3,4-dimethoxyphenyl)-substituted counterpart (CAS 863452-41-9, MW 389.47) . This 136.15 g/mol reduction (35% lower mass) places the target within the preferred molecular weight range for fragment-based screening (typically <300 Da), while the 2-aryl derivative exceeds the rule-of-three threshold. Additionally, the simpler scaffold lacks the metabolically labile dimethoxyphenyl group, potentially offering improved metabolic stability.

Fragment-based drug discovery Lead-likeness Medicinal chemistry

Verified Commercial Availability with Defined Purity and Pricing Benchmarks

The target compound is commercially available from Life Chemicals at >90% purity, with a price of $94.50 for 3 mg and $163.50 for 25 mg [1]. This provides a defined procurement baseline. In comparison, the 5-methyl analog (CAS 75620-24-5) currently has no registered commercial supplier on major platforms , while the 2-aryl derivative (CAS 863452-41-9) is listed only through vendors with limited public pricing. The combination of documented purity and transparent pricing reduces procurement risk and facilitates budgeting for screening campaigns.

Compound procurement Supply chain reliability Cost-per-gram analysis

Predicted CNS Multiparameter Optimization (MPO) Score Advantage Over 2-Aryl Congeners

The CNS MPO score, a composite metric for predicting blood-brain barrier penetration, favors the target compound over the bulkier 2-(3,4-dimethoxyphenyl) analog. Using the Pfizer CNS MPO algorithm, the target compound (clogP ~1.4, MW 253.32, TPSA ~60 Ų, HBD 0) achieves an estimated MPO score of approximately 4.8, whereas the 2-aryl derivative (clogP ~2.8, MW 389.47, TPSA ~90 Ų, HBD 0) scores approximately 3.9 [1][2]. An MPO score ≥4 is considered desirable for CNS drug candidates.

CNS drug design Blood-brain barrier permeability Physicochemical optimization

Optimal Research and Industrial Application Scenarios for 5-Propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide


Fragment-Based Screening Library Design for CNS Targets

With an estimated CNS MPO score of ~4.8 and a molecular weight below 300 Da, this compound is an ideal candidate for inclusion in fragment-screening libraries aimed at identifying novel ligands for CNS receptors, ion channels, or enzymes. Its predicted blood-brain barrier permeability and low hydrogen-bond donor count (HBD = 0) align with lead-like criteria for neurological indications [1].

Synthetic Intermediate for Diltiazem Analogs and Calcium Channel Modulators

The benzothiazepine 1,1-dioxide core is a privileged scaffold for calcium channel blockers. The 5-propyl derivative can serve as a key intermediate for synthesizing N5-substituted analogs of diltiazem, enabling exploration of structure-activity relationships at the N5 position without the synthetic burden of the 2-aryl and 3-acetoxy groups [2].

Method Development and Chromatographic Reference Standard

The compound's predicted boiling point (527.4 °C) and density (1.252 g/cm³) provide distinct physicochemical landmarks for developing GC or HPLC methods. Its commercial availability at defined purity (>90%) allows its use as a reference standard for quantifying related benzothiazepine impurities in pharmaceutical quality control [3].

Core Scaffold for Parallel Synthesis of Benzothiazepine Libraries

The absence of additional substituents at positions 2 and 3 makes this compound a versatile starting point for parallel medicinal chemistry. Researchers can efficiently diversify the scaffold via alkylation, acylation, or cross-coupling reactions to generate focused libraries for high-throughput screening [4].

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